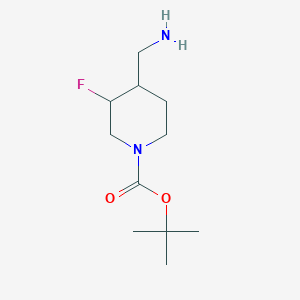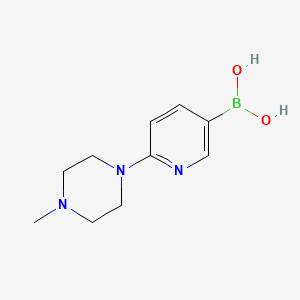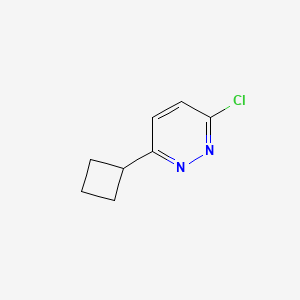
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Descripción general
Descripción
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, also known as (S)-BMMC, is an organic compound belonging to the morpholine family of molecules. It is a versatile compound used in various scientific applications, including organic synthesis and drug discovery. It has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
The morpholine ring is a structural motif present in a variety of bioactive molecules, including pharmaceuticals . The presence of the tert-butyl group in the compound provides steric bulk that can be useful in stereoselective synthesis, making it a valuable intermediate for constructing complex, chiral drug molecules.
Development of Chiral Ligands
Chiral ligands are crucial for asymmetric synthesis, which is vital for producing enantiomerically pure substances. The chiral center in (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate can be utilized to develop new chiral ligands for catalysis .
Solid-Phase Peptide Synthesis
The bromomethyl group in the compound can act as an anchoring point for solid supports in solid-phase peptide synthesis (SPPS). This application is particularly relevant for the synthesis of peptide-based therapeutics .
Labeling of Biomolecules
The compound can be used for the introduction of radioactive isotopes, such as carbon-14, into biomolecules for tracing and imaging in drug metabolism studies .
Advanced Material Synthesis
Morpholine derivatives are used in the synthesis of advanced materials, such as polymers and resins, which have applications in various industries ranging from automotive to electronics .
Agricultural Chemistry
In agricultural chemistry, morpholine derivatives serve as intermediates in the synthesis of fungicides, herbicides, and growth regulators. The bromomethyl group can facilitate the introduction of additional functional groups that enhance the activity of these compounds .
Neurochemical Research
Morpholine derivatives are often used in neurochemical research as they can mimic neurotransmitters or act as inhibitors for certain neurological pathways, aiding in the study of brain function and disorders .
Environmental Science
In environmental science, morpholine derivatives can be used to synthesize compounds that are involved in the detection and removal of pollutants, contributing to environmental monitoring and remediation efforts .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCSEPIBOWMOJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740404 | |
| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |
CAS RN |
919286-71-8 | |
| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


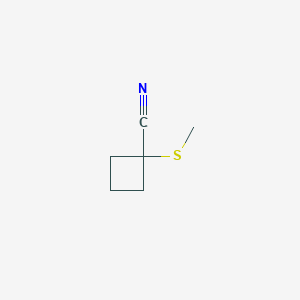

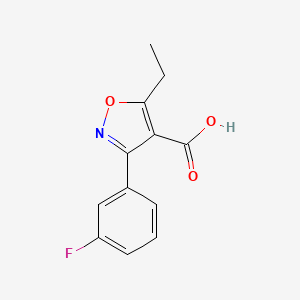
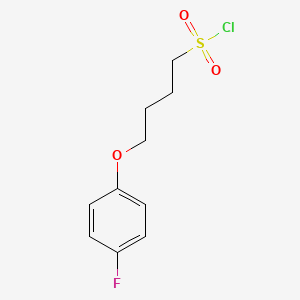
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)
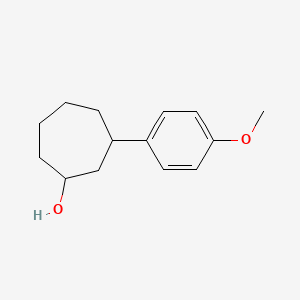
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)
